molecular formula C7H4FIO2 B053450 2-Fluoro-4-iodobenzoic acid CAS No. 124700-40-9

2-Fluoro-4-iodobenzoic acid

Cat. No. B053450
CAS RN: 124700-40-9
M. Wt: 266.01 g/mol
InChI Key: OLQSJAFBRCOGPQ-UHFFFAOYSA-N
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Description

2-Fluoro-4-iodobenzoic acid is a compound of significant interest in synthetic chemistry due to its potential as a building block for the development of various heterocyclic scaffolds and its utility in organic synthesis. This compound, characterized by the presence of both fluorine and iodine atoms on the benzene ring, plays a crucial role in facilitating diverse chemical reactions and properties.

Synthesis Analysis

The synthesis of related fluorinated benzoic acid derivatives involves starting materials such as 2-amino-fluorobenzoic acid through a series of steps including carboxyl group protection, diazotization, iodosubstitution, and deprotection. These processes are noted for their low production costs and mild reaction conditions, making them suitable for commercial-scale production (Zhao, Zhang, & Tao, 2010).

Molecular Structure Analysis

Structural characterization and analysis of fluorinated benzoic acid compounds and their complexes have been conducted using techniques such as X-ray crystallography, revealing intricate details about their crystal packing and molecular interactions. These analyses provide insights into the molecular geometry and the nature of bonding within these compounds, facilitating their application in further chemical synthesis and materials science (Li et al., 2015).

Chemical Reactions and Properties

This compound and related compounds exhibit a broad range of chemical reactivities, such as participation in oxidation reactions facilitated by iodine(III) mediated processes. These reactions are pivotal for the synthesis of complex organic molecules, including the creation of heterocyclic compounds with potential applications in drug discovery and material science (Nicolaou, Montagnon, Baran, & Zhong, 2002).

Physical Properties Analysis

The physical properties of this compound derivatives, such as solubility, melting point, and crystal structure, are significantly influenced by their molecular structure. These properties are critical for determining the compound's suitability for various applications, including its role in solid-phase synthesis and the development of metal-organic frameworks (Vizuet et al., 2021).

Chemical Properties Analysis

The chemical properties of this compound, such as reactivity towards nucleophilic substitution, electrophilic aromatic substitution, and its role as a precursor for further chemical modifications, are foundational for its utility in organic synthesis. These properties enable the construction of complex organic molecules with specific functional groups, facilitating research and development in pharmaceuticals, agrochemicals, and materials science (Zhdankin et al., 2022).

Safety and Hazards

FIBA is classified as toxic if swallowed and may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands thoroughly after handling .

Future Directions

FIBA is a valuable compound in organic synthesis and has potential applications in drug delivery systems and as a contrast agent in imaging studies . It is also used to investigate the properties and structures of proteins, enzymes, and other biological molecules .

Mechanism of Action

Target of Action

2-Fluoro-4-iodobenzoic acid is a versatile building block in organic synthesis . It is used in the synthesis of bioactive bicyclic heterocycles such as phthalide and isocoumarin . It is also used in the synthesis of amixile-based inhibitors of the pyruvate-ferredoxin oxidoreductases of anaerobic bacteria .

Mode of Action

The compound interacts with its targets through a Sonogashira-type reaction . This reaction is a cross-coupling process used to synthesize conjugated enynes . The iodine atom in the compound is replaced by an acetylene group, leading to the formation of the desired product .

Biochemical Pathways

It is known that the compound plays a role in the synthesis of bioactive bicyclic heterocycles . These heterocycles can have various biological activities, depending on their structure and functional groups .

Pharmacokinetics

The compound is predicted to have high gastrointestinal absorption and is likely to be bbb permeant . The compound’s skin permeation is predicted to be low .

Result of Action

The compound’s role in the synthesis of bioactive bicyclic heterocycles suggests that it could have a variety of biological effects, depending on the specific heterocycle that is synthesized .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at room temperature to maintain its stability . Furthermore, the compound’s action can be influenced by the specific conditions under which the Sonogashira-type reaction is carried out .

properties

IUPAC Name

2-fluoro-4-iodobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FIO2/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLQSJAFBRCOGPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60379067
Record name 2-fluoro-4-iodobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

124700-40-9
Record name 2-fluoro-4-iodobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-4-iodobenzoic acid
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Synthesis routes and methods I

Procedure details

A solution of sodium dichromate (25.2 g, 84.0 mmol) in acetic acid (100 mL) was stirred for 10 min, followed by addition of 2-fluoro-4-iodo-1-methylbenzene (10.0 g, 42 mmol). The reaction mixture was stirred for 5 min followed by slow addition of conc. H2SO4 (60 mL) for 1-2 h. The reaction mixture stirred at 90-100° C. for 7-8 h. The reaction mixture was cooled and quenched with ice water. The reaction mass was extracted with ethyl acetate. The organic layer was dried over anhydrous sodium sulphate and concentrated to afford 5.0 g of the desired product. 1H NMR (300 MHz, DMSO d6): δ 7.58 (t, J=8.4 Hz, 1H), 7.67 (d, J=7.5 Hz, 1H), 7.75 (d, J=8.4 Hz, 1H), 13 (br s, 1H); MS (m/z): 264.99 (M−H)−;
Quantity
25.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A round bottom (RB) flask containing a solution of 8.0 g (27.0 8 mmol) of sodium dichromate in 44 mL of glacial acetic acid was placed in an external water bath (21° C.) and left exposed to air. To the resultant orange slurry was added 3.2 g (13.6 mmol) of 2-fluoro-4-iodotoluene followed by the dropwise addition of 22 mL of c. sulfuric acid via syringe (caution: if added too quickly there is a tendency for the mixture to erupt). After the addition of approximately 8 mL of sulfuric acid, a green solid precipitated and the water bath temperature had risen (25° C.). The green reaction mixture was heated in an oil bath (90° C.) for one hour, allowed to cool to ambient temperature, diluted with 1N NaOH solution (aq.) and ethyl acetate (500 mL) and then quenched with sat. NaHCO3 (aq.) solution. The organic phase was separated and washed with water and brine, dried over MgSO4, filtered and concentrated in vacuo to an orange oil. Residual acetic acid was removed by further extraction between ethyl acetate and sat. NaHCO3 (aq.) solution and washing of the organic phase with water and brine. The organic phase was dried over MgSO4, filtered and concentrated in vacuo to give the title compound as an orange solid.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
44 mL
Type
reactant
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
8 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

2-Fluoro-4-iodo-1-methylbenzene (1.0 g) was added to a solution of potassium permanganate (2.0 g) in water (25 ml). The mixture was gently refluxed for 2 h. Tetrabutylammonium bisulphate (100 mg) was added and the mixture was refluxed for 18h. The cooled solution was treated with ethyl acetate (100 ml) and water (50 ml) and the brown suspension was filtered. The dried organic phase was evaporated and the resulting solid was partitioned between aqueous sodium bicarbonate (2N; 50 ml) and diethyl ether (2×30 ml). The basic solution was acidified with hydrochloric acid (2N) and extracted with dichloromethane (3×50 ml). The dried extract was evaporated to give the title compound as a white solid (120 mg), m.p. 158°-159°.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
100 mg
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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